molecular formula C6H15ClN2 B1330086 1,1-Dimethylpiperazin-1-ium chloride CAS No. 33950-02-6

1,1-Dimethylpiperazin-1-ium chloride

Cat. No. B1330086
CAS RN: 33950-02-6
M. Wt: 150.65 g/mol
InChI Key: LYIYDTGQPFKTMD-UHFFFAOYSA-M
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Description

Synthesis Analysis

Piperazine derivatives, including 1,1-Dimethylpiperazin-1-ium chloride, can be synthesized through various methods. Recent developments include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1,1-Dimethylpiperazin-1-ium chloride is C6H15ClN2 . The InChI code is 1S/C6H15N2.ClH/c1-8(2)5-3-7-4-6-8;/h7H,3-6H2,1-2H3;1H/q+1;/p-1 .


Physical And Chemical Properties Analysis

1,1-Dimethylpiperazin-1-ium chloride is a powder with a molecular weight of 150.65 . It is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

1,1-Dimethylpiperazin-1-ium chloride has been studied in the synthesis and structural analysis of various chemical compounds. For instance, its use in the synthesis of pseudotetrahedral Co(II) zwitterionic complexes (Clemente et al., 1999) and its reaction with 3-hydroxy-2-naphthoic acid to form a 1:1 salt have been explored (Craig et al., 2012). These studies emphasize the compound's role in forming complex structures and interacting with other chemical entities.

Molecular Structure and Spectral Properties

The molecular structure and spectral properties of derivatives of 1,1-dimethylpiperazin-1-ium chloride have been extensively researched. For example, Kowalczyk (2008) investigated the synthesis, molecular structure, and spectral properties of quaternary ammonium derivatives of 1,1-dimethyl-1,3-propylenediamine (Kowalczyk, 2008). These studies provide insights into the chemical behavior and characteristics of compounds derived from 1,1-dimethylpiperazin-1-ium chloride.

Applications in Agriculture

In agriculture, 1,1-dimethylpiperazin-1-ium chloride has been evaluated for its impact on crops like cotton. Studies by McCarty and Hedin (1994) and Hodges et al. (1991) have examined its effects on crop yields, agronomic traits, and physiological responses in cotton plants (McCarty & Hedin, 1994), (Hodges et al., 1991). These findings are crucial for understanding the agricultural applications and implications of this chemical.

Materials Science and Polymer Production

The compound has also been explored in materials science, particularly in the context of polymer production. Samarappuli and Liyanage (2018) investigated the effectiveness of 1,4-dimethylpiperazine as a catalyst in producing polyether foam, highlighting its potential in industrial applications (Samarappuli & Liyanage, 2018).

Advanced Chemical Applications

Advanced chemical applications of 1,1-dimethylpiperazin-1-ium chloride include its role in the synthesis of block copolymer pro-amphiphiles for long-term release of nitric oxide (Jo et al., 2009) (Jo et al., 2009). This illustrates its utility in sophisticated chemical processes and potential pharmaceutical applications.

Safety And Hazards

The safety information for 1,1-Dimethylpiperazin-1-ium chloride includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,1-dimethylpiperazin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N2.ClH/c1-8(2)5-3-7-4-6-8;/h7H,3-6H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIYDTGQPFKTMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCNCC1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955528
Record name 1,1-Dimethylpiperazin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethylpiperazin-1-ium chloride

CAS RN

33950-02-6
Record name Piperazinium, 1,1-dimethyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033950026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethylpiperazin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethylpiperazin-1-ium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
U Bernauer, L Bodin, L Celleno, QM Chaudhry… - 2017 - hal.science
SCCS The Committee shall provide Opinions on questions concerning all types of health and safety risks (notably chemical, biological, mechanical and other physical risks) of non-food …
Number of citations: 4 hal.science

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